phenyl N-(6-phenylpyridazin-3-yl)carbamate
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Overview
Description
Phenyl N-(6-phenylpyridazin-3-yl)carbamate is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(6-phenylpyridazin-3-yl)carbamate typically involves the reaction of 6-phenylpyridazin-3-yl hydrazine with phenyl chloroformate. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:
6-phenylpyridazin-3-yl hydrazine+phenyl chloroformate→phenyl N-(6-phenylpyridazin-3-yl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(6-phenylpyridazin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Phenyl N-(6-phenylpyridazin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of phenyl N-(6-phenylpyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.
Comparison with Similar Compounds
Phenyl N-(6-phenylpyridazin-3-yl)carbamate can be compared with other pyridazine derivatives, such as:
6-phenylpyridazin-3-yl hydrazine: A precursor in the synthesis of the carbamate.
Phenylpyridazinone derivatives: Known for their diverse pharmacological activities.
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
phenyl N-(6-phenylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C17H13N3O2/c21-17(22-14-9-5-2-6-10-14)18-16-12-11-15(19-20-16)13-7-3-1-4-8-13/h1-12H,(H,18,20,21) |
InChI Key |
UPHDTFYIUNRVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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